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molecular formula C12H11NO4S B8812753 2-Naphthalenesulfonic acid, 6-(acetylamino)- CAS No. 68189-32-2

2-Naphthalenesulfonic acid, 6-(acetylamino)-

Cat. No. B8812753
M. Wt: 265.29 g/mol
InChI Key: ANUPUAXCNMXHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908478

Procedure details

The suspension thus obtained [1.20 moles of 2-amino- naphthalene-6(8)-sulfonic acid, pH 0.8] is brought at 70° C. with 245 parts of 33% strength sodium hydroxide solution to pH 7.0 and has added to it 155 parts of acetic anhydride (1.5 moles) in the course of 15 minutes, during which the pH decreases to 3.0 and the Bronner acid goes into solution. The acetylation is quantitative. Salting out gives 289 parts of 2-acetaminonaphthalene-6-sulfonic acid calculated at 100% (1.09 moles which corresponds to 73% of theory based on 2hydroxynaphthalene) having a purity of about 70% (diazotization value after hydrolysis, molecular weight 265.3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(O[C:7](=[O:9])[CH3:8])(=O)C.[CH:10]1[C:23]([NH2:24])=[CH:22][C:13]2[CH:14]=[CH:15][C:16]([S:18]([OH:21])(=[O:20])=[O:19])=[CH:17][C:12]=2[CH:11]=1>>[NH:24]([C:23]1[CH:10]=[CH:11][C:12]2[C:13](=[CH:14][CH:15]=[C:16]([S:18]([OH:21])(=[O:19])=[O:20])[CH:17]=2)[CH:22]=1)[C:7]([CH3:8])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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